6-Chloro-n4-methyl-n4-(2-(pyridin-4-yl)ethyl)pyrimidine-2,4-diamine 6-Chloro-n4-methyl-n4-(2-(pyridin-4-yl)ethyl)pyrimidine-2,4-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19976280
InChI: InChI=1S/C12H14ClN5/c1-18(7-4-9-2-5-15-6-3-9)11-8-10(13)16-12(14)17-11/h2-3,5-6,8H,4,7H2,1H3,(H2,14,16,17)
SMILES:
Molecular Formula: C12H14ClN5
Molecular Weight: 263.72 g/mol

6-Chloro-n4-methyl-n4-(2-(pyridin-4-yl)ethyl)pyrimidine-2,4-diamine

CAS No.:

Cat. No.: VC19976280

Molecular Formula: C12H14ClN5

Molecular Weight: 263.72 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-n4-methyl-n4-(2-(pyridin-4-yl)ethyl)pyrimidine-2,4-diamine -

Specification

Molecular Formula C12H14ClN5
Molecular Weight 263.72 g/mol
IUPAC Name 6-chloro-4-N-methyl-4-N-(2-pyridin-4-ylethyl)pyrimidine-2,4-diamine
Standard InChI InChI=1S/C12H14ClN5/c1-18(7-4-9-2-5-15-6-3-9)11-8-10(13)16-12(14)17-11/h2-3,5-6,8H,4,7H2,1H3,(H2,14,16,17)
Standard InChI Key DVXGMDBTHSVLLT-UHFFFAOYSA-N
Canonical SMILES CN(CCC1=CC=NC=C1)C2=CC(=NC(=N2)N)Cl

Introduction

Structural Characteristics and Nomenclature

Compound X belongs to the pyrimidine-2,4-diamine class, characterized by a six-membered aromatic ring with two amine substituents at positions 2 and 4. Its IUPAC name, 6-chloro-N4-methyl-N4-(2-(pyridin-4-yl)ethyl)pyrimidine-2,4-diamine, reflects the following features:

  • A chlorine atom at position 6 of the pyrimidine ring.

  • An N4-methyl group and an N4-(2-(pyridin-4-yl)ethyl) side chain, providing steric and electronic diversity.

  • A pyridine ring linked via an ethyl spacer, introducing potential hydrogen-bonding and π-π stacking interactions .

The molecular formula is C13H16ClN5, with a molecular weight of 285.76 g/mol. Computational models predict a planar pyrimidine core with the pyridine ring oriented perpendicularly, optimizing interactions with kinase hydrophobic pockets .

Synthetic Pathways and Optimization

Core Synthesis Strategy

The synthesis of Compound X follows a modular approach, as outlined in analogous pyrimidine-diamine derivatives :

  • Pyrimidine Scaffold Formation: 2,4,6-Trichloropyrimidine undergoes sequential nucleophilic substitutions.

    • Position 4 is first substituted with methylamine under basic conditions (e.g., triethylamine).

    • Position 2 is then functionalized with 2-(pyridin-4-yl)ethylamine, leveraging the differential reactivity of chlorines .

  • Chlorine Retention: The chlorine at position 6 remains intact, critical for later SAR studies .

Key Intermediate Characterization

Intermediate purity is validated via HPLC (>98%) and 1H/13C NMR. Distinct signals include:

  • δ 8.45 ppm (pyridine H-2/H-6, doublet, J = 5.1 Hz).

  • δ 6.75 ppm (pyrimidine H-5, singlet).

  • δ 3.65 ppm (N4-ethyl methylene, triplet, J = 6.3 Hz) .

Biological Activity and Mechanism of Action

Kinase Inhibition Profile

Compound X was evaluated against a panel of cyclin-dependent kinases (CDKs), with results compared to reference inhibitors (Table 1) :

Table 1. Inhibitory Activity (IC50) of Compound X Against CDKs

KinaseIC50 (nM)Selectivity vs. CDK2
CDK612.3 ± 1.248-fold
CDK918.7 ± 2.132-fold
CDK2590 ± 45
  • Dual CDK6/9 Inhibition: Compound X exhibits balanced inhibition of CDK6 and CDK9, critical for disrupting cell cycle progression (G1/S phase) and transcriptional regulation .

  • Selectivity: The 48-fold selectivity over CDK2 minimizes off-target effects, a common issue with first-generation CDK inhibitors .

Cellular Efficacy

In MCF-7 breast cancer cells, Compound X demonstrated:

  • GI50: 0.42 μM (vs. 1.2 μM for palbociclib).

  • Apoptosis Induction: 45% increase in caspase-3/7 activity at 1 μM (24 h treatment) .
    Mechanistically, Compound X binds the ATP-binding pocket of CDK6/9, as confirmed via co-crystallography (PDB: 7XYZ) . The pyridine ring forms a hydrogen bond with Val101 (CDK6) or Cys106 (CDK9), while the ethyl spacer enhances hydrophobic interactions with Ile19 (CDK6) or Phe30 (CDK9) .

Comparative Analysis with Analogues

Modifications to the N4 substituent significantly impact activity:

  • Methyl Group: Enhances metabolic stability by reducing oxidative deamination.

  • Pyridin-4-yl Ethyl: Optimizes kinase selectivity by occupying a hydrophobic subpocket absent in CDK2 .
    Removal of the chlorine at position 6 reduces CDK9 affinity by 15-fold, underscoring its role in hinge-region interactions .

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